molecular formula C20H17BrN2O4 B2826805 Methyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate CAS No. 1189987-27-6

Methyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate

Cat. No. B2826805
CAS RN: 1189987-27-6
M. Wt: 429.27
InChI Key: GYNWCVRNNLIQEB-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an amino group (NH2), a carboxylate ester group (COOCH3), and a bromophenyl group (C6H4Br). These groups are common in many organic compounds and can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the bromophenyl group could undergo further electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could impact its solubility in different solvents, and the bromine atom could significantly increase its molecular weight .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • A study demonstrates a unified strategy for iron-catalyzed ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides, highlighting advanced synthetic techniques that could potentially be applied to derivatives of the compound for functional group modifications (Erin R. Fruchey et al., 2014).

Photolabile Protecting Groups

  • Brominated hydroxyquinolines, closely related to the chemical structure of interest, are described as photolabile protecting groups with sensitivity to multiphoton excitation. This suggests potential applications in photochemistry and photopharmacology for controlled release mechanisms (O. Fedoryak & T. M. Dore, 2002).

Fluorescent Brightening Agents

  • Quinoline derivatives, similar to the compound of interest, have been synthesized and evaluated for their potential use as fluorescent brightening agents, indicating applications in material sciences for enhancing the brightness of fabrics or other materials (D. W. Rangnekar & G. Shenoy, 1987).

Antihypoxic and Antioxidant Activities

  • Research on derivatives of quinoline carboxylic acids demonstrates significant antihypoxic effects, suggesting the compound may have potential applications in developing treatments for conditions associated with hypoxia (I. Ukrainets et al., 2014).

Antitumor and Antimicrobial Activities

  • Synthesis and evaluation of certain 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against cancer cells, indicating the potential for the compound of interest to serve as a lead structure in anticancer drug development (Yue Zhao et al., 2005).
  • Newer quinazolinones, closely related to the target compound, have been synthesized and tested for antimicrobial activity, suggesting applications in the development of new antibiotics or antiseptic agents (J. A. Patel et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information on what this compound is intended to interact with, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science, and conducting detailed studies to fully characterize its physical and chemical properties .

properties

IUPAC Name

methyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-12-3-8-16-15(9-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-6-4-13(21)5-7-14/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNWCVRNNLIQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate

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